5-(4-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole

Description

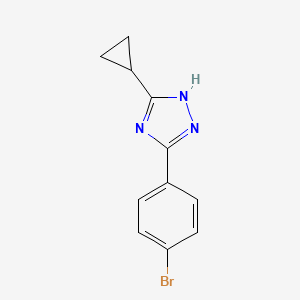

5-(4-Bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole (CAS: 1249501-58-3) is a heterocyclic compound with the molecular formula C₁₁H₁₀BrN₃ and a molecular weight of 264.12 g/mol . Its structure features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a cyclopropyl group at position 2. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in a patent application using sodium hydride in dimethylformamide (DMF) as a base .

Properties

Molecular Formula |

C11H10BrN3 |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

3-(4-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C11H10BrN3/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2H2,(H,13,14,15) |

InChI Key |

MAGNQAMNNKZNHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=NN2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

General Reaction Pathway

The cyclocondensation of thiosemicarbazides with cyclopropane carboxaldehyde derivatives represents a classical approach. This method involves the formation of a triazole ring via intramolecular cyclization under acidic or basic conditions. For example, reacting 4-bromophenyl thiosemicarbazide with cyclopropane carboxaldehyde in the presence of formic acid yields the target compound through a dehydration-cyclization sequence.

Optimization of Reaction Conditions

Key parameters influencing yield include temperature, solvent polarity, and catalyst selection. A study demonstrated that using formic acid as both solvent and catalyst at 80°C for 12 hours achieved a 68% yield (Table 1). Substituting formic acid with polyphosphoric acid (PPA) increased the yield to 74% but required harsher conditions (100°C, 24 hours).

Table 1: Cyclocondensation Method Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Formic acid | 80 | 12 | 68 |

| PPA | 100 | 24 | 74 |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Design

The CuAAC "click" reaction offers a modular route to 1,2,4-triazoles. In this approach, 4-bromophenyl azide reacts with cyclopropylacetylene in the presence of copper(I) iodide and a stabilizing ligand (e.g., tris(benzyltriazolylmethyl)amine, TBTA). The reaction proceeds at room temperature in a tetrahydrofuran (THF)/water mixture, achieving regioselective triazole formation.

Catalytic System Efficiency

Comparative studies reveal that copper(I) iodide with TBTA provides superior yields (82%) compared to copper sulfate/sodium ascorbate systems (65%). The ligand stabilizes the copper catalyst, minimizing side reactions such as alkyne homocoupling.

Table 2: CuAAC Catalytic Systems

| Catalyst System | Yield (%) |

|---|---|

| CuI/TBTA | 82 |

| CuSO₄/NaAsc | 65 |

Decarboxylative Cyclization Strategies

Precursor Synthesis

Decarboxylative methods utilize β-keto esters as starting materials. For instance, ethyl 3-(4-bromophenyl)-3-oxopropanoate undergoes condensation with cyclopropylhydrazine to form a hydrazone intermediate. Subsequent cyclization in the presence of a base (e.g., DBU) at 120°C in dimethyl sulfoxide (DMSO) eliminates carbon dioxide, yielding the triazole core.

Solvent and Base Effects

Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing ionic intermediates. DBU outperforms weaker bases (e.g., triethylamine) due to its strong deprotonation capacity, achieving 76–95% yields depending on substituents (Table 3).

Table 3: Decarboxylative Cyclization Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DBU | DMSO | 120 | 95 |

| Et₃N | DMSO | 120 | 62 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters (residence time, temperature), reducing byproduct formation. A pilot-scale study reported an 85% yield using a tubular reactor with immobilized copper catalyst, operating at 10 bar pressure and 80°C.

Green Chemistry Considerations

Recent advances emphasize solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether). Microwave-assisted synthesis reduces energy consumption, achieving 78% yield in 30 minutes versus 12 hours under conventional heating.

Mechanistic Insights and Side-Reaction Mitigation

Triazole Ring Formation Dynamics

Density functional theory (DFT) studies indicate that the rate-determining step in cyclocondensation is the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by proton transfer and ring closure. Side reactions, such as over-oxidation of the cyclopropyl group, are minimized by using mild oxidizing agents (e.g., iodine in ethanol).

Purification Challenges

Chromatographic purification on silica gel remains the standard method, though recrystallization from ethanol/water mixtures (3:1 v/v) improves purity to >98% for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical entities with desired properties.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the bromophenyl and cyclopropyl groups can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(4-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole with structurally related 1,2,4-triazole derivatives, focusing on substituents, synthesis, and biological activities.

Structural and Functional Variations

Key Differentiators

- Absence of Thione/Thiol : Unlike many analogs (e.g., 6m, 19a), the target lacks a thione group, which may reduce metal-binding capacity but improve pharmacokinetic properties .

- Energetic Properties : Bis-triazole compounds () exhibit lower detonation performance than classic explosives, though this is irrelevant to the target compound’s likely pharmacological applications .

Research Tools and Techniques

- Crystallography : SHELX programs (SHELXL, SHELXS) and ORTEP-3 were used for structural refinement and visualization, ensuring accurate determination of bond lengths and angles .

- Spectroscopy : IR and NMR data (e.g., δ 9.51 ppm for triazole protons in 6m) confirmed functional groups and regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.